4,4-difluoro-N,2,2-trimethylbutan-1-amine
Overview
Description
“4,4-difluoro-N,2,2-trimethylbutan-1-amine” is a chemical compound with the molecular formula C7H15F2N . It has a molecular weight of 151.2 .
Molecular Structure Analysis
The molecular structure of “4,4-difluoro-N,2,2-trimethylbutan-1-amine” consists of a butan-1-amine backbone with two fluorine atoms attached to the fourth carbon atom and three methyl groups attached to the second carbon atom .Physical And Chemical Properties Analysis
The boiling point of “4,4-difluoro-N,2,2-trimethylbutan-1-amine” is predicted to be 138.6±35.0 °C and its density is predicted to be 0.920±0.06 g/cm3 . Its pKa value is predicted to be 10.26±0.30 .Scientific Research Applications
Complex Formation and Interactions
- A study on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including trimethylamines, investigated their hydrogen bonding and homoconjugated cation formation. The research revealed the equilibrium between free molecules and complexes in aprotic solvents, highlighting the role of NH⋯N hydrogen bonds and the appearance of NHN+ homoconjugated cations (Castaneda et al., 2001).
Catalysis and Synthesis
- The catalytic alkylation of isobutane with butene using triflic acid and trifluoroethanol was systematically explored, achieving high selectivity and a high research octane number. This study showcases the use of fluorinated compounds in enhancing catalytic processes (Ren et al., 2012).
- Research on the asymmetric synthesis of α-branched amines via Rh(III)-catalyzed C–H bond functionalization demonstrated a novel approach to creating enantiomerically enriched amine hydrochlorides, highlighting the utility of fluorinated compounds in asymmetric synthesis (Wangweerawong et al., 2014).
Surface Modification and Materials Science
- A study on the synthesis and rapid characterization of amine-functionalized silica explored methods for preparing research-grade colloidal silica with amino groups, demonstrating the utility of fluorinated compounds in materials science for surface modification (Soto-Cantu et al., 2012).
Environmental Applications
- The separation of amine-insoluble species by flotation with nano and microbubbles investigated the removal of decyl-trimethyl-ether-amine from water, demonstrating the environmental application of fluorinated amines in treating contaminated water (Calgaroto et al., 2016).
properties
IUPAC Name |
4,4-difluoro-N,2,2-trimethylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-7(2,5-10-3)4-6(8)9/h6,10H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNBOWUVKKXKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-difluoro-N,2,2-trimethylbutan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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